molecular formula C21H20N2O B11178123 N-benzyl-3,4-dimethyl-N-(pyridin-2-yl)benzamide

N-benzyl-3,4-dimethyl-N-(pyridin-2-yl)benzamide

Cat. No.: B11178123
M. Wt: 316.4 g/mol
InChI Key: JBWWVPSNCFBJGK-UHFFFAOYSA-N
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Description

N-benzyl-3,4-dimethyl-N-(pyridin-2-yl)benzamide is an organic compound with a complex structure that includes benzyl, dimethyl, and pyridinyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3,4-dimethyl-N-(pyridin-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylbenzoic acid, benzylamine, and 2-aminopyridine.

    Amide Bond Formation: The key step involves the formation of the amide bond. This can be achieved through a condensation reaction between 3,4-dimethylbenzoic acid and benzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    N-Substitution: The resulting intermediate is then reacted with 2-aminopyridine to introduce the pyridinyl group, forming the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3,4-dimethyl-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The benzyl and pyridinyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-benzyl-3,4-dimethyl-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.

    Biological Studies: Researchers investigate its biological activity, including its effects on cellular processes and potential therapeutic benefits.

    Industrial Applications: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-benzyl-3,4-dimethyl-N-(pyridin-2-yl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-3,4-dimethyl-N-(pyridin-2-yl)benzamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of benzyl, dimethyl, and pyridinyl groups allows for diverse interactions and reactivity, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

N-benzyl-3,4-dimethyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H20N2O/c1-16-11-12-19(14-17(16)2)21(24)23(20-10-6-7-13-22-20)15-18-8-4-3-5-9-18/h3-14H,15H2,1-2H3

InChI Key

JBWWVPSNCFBJGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)C

Origin of Product

United States

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